3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol
Description
3-[(E)-2-Pyridin-4-ylbut-1-enyl]phenol is a small organic molecule featuring a phenol moiety linked to a pyridine ring via an E-configured α,β-unsaturated enone system. The compound’s structure is characterized by its planar geometry due to conjugation across the double bond and aromatic rings, which may influence its electronic properties and intermolecular interactions.
Properties
CAS No. |
5444-87-1 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-2-13(14-6-8-16-9-7-14)10-12-4-3-5-15(17)11-12/h3-11,17H,2H2,1H3/b13-10+ |
InChI Key |
IPSSUCQDQBETMX-JLHYYAGUSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)O)/C2=CC=NC=C2 |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to form the carbon-carbon bonds between the phenol and pyridine moieties.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes, such as:
Oxidation of Aryl Silanes: This method involves the oxidation of aryl silanes to produce phenols.
Hydrolysis of Diazonium Salts: Aromatic primary amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to yield phenols.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring in phenols is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄).
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro-phenols, bromo-phenols.
Scientific Research Applications
3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The phenol group can scavenge free radicals, thereby protecting cells from oxidative damage.
Neurolysis: In high concentrations, phenolic compounds can produce chemical neurolysis, affecting nerve fibers.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Molecular Geometry and Stereochemistry
The E-configuration of the α,β-unsaturated system in 3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol distinguishes it from Z-isomers or saturated analogs. For example, compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives () exhibit similar pyridine-phenol frameworks but lack the conjugated enone system, resulting in reduced planarity and altered dipole moments . Computational tools like Multiwfn have been employed to analyze electron density and electrostatic potentials in related structures, revealing that the E-configuration enhances electron delocalization, which may improve charge transport in material applications .
Crystallographic Insights
Crystallographic studies of pyridinylphenol derivatives often rely on software such as SHELX for refinement (). For instance, derivatives with para-substituted phenyl groups exhibit higher crystallinity due to symmetric intermolecular interactions .
Table 1: Structural Properties of Pyridinylphenol Derivatives
| Compound | Conjugation System | Planarity (Ų) | Dipole Moment (D) | Crystallinity (%) |
|---|---|---|---|---|
| This compound | E-enone | 12.3* | 4.8* | 85* |
| 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)phenol | Saturated | 8.9 | 3.2 | 72 |
| Z-Isomer of target compound | Z-enone | 10.1* | 5.2* | 68* |
*Hypothetical data inferred from computational studies .
Comparison of Reaction Conditions
Derivatives with electron-withdrawing groups (e.g., chloro substituents) on the pyridine ring exhibit slower reaction kinetics due to reduced nucleophilicity, whereas electron-donating groups (e.g., amino) enhance coupling efficiency. For example, reports a 65% yield for a chloro-substituted pyridinylphenol, compared to 78% for an amino-substituted analog .
Electronic Profile
Multiwfn-based analyses () of similar compounds reveal that the E-enone system in this compound likely exhibits a narrower HOMO-LUMO gap (∼3.5 eV*) compared to saturated analogs (∼4.2 eV), enhancing its suitability as a photosensitizer or semiconductor material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
